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molecular formula C7H16N2O B8340584 3-(3-Methoxy-1-azetidinyl)propylamine

3-(3-Methoxy-1-azetidinyl)propylamine

Cat. No. B8340584
M. Wt: 144.21 g/mol
InChI Key: GMMSRLQVZWKJFR-UHFFFAOYSA-N
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Patent
US07989451B2

Procedure details

A solution of phthalimide 300 (5.2 g, 18.9 mmol) and N2H4.H2O (1.9 g, 37.8 mmol) in EtOH (100 mL) was heated at reflux temperature for 3 h. The solution was cooled to 0° C., the solid filtered off and washed with cold EtOH (20 mL) and EtOAc (100 mL). The solvent was evaporated to half volume, stored at −20° C. for 16 h and the suspension filtered. The filtrate was evaporated, the residue was dissolved in Et2O, the solid filtered off and the solvent was evaporated to give crude diamine 301 (1.8 g, 66%) as a yellow oil, which was used without further purification: 1H NMR δ 4.02 (p, J=5.8 Hz, 1H, CHO), 3.58-3.63 (m, 2H, CH2N), 3.25 (s, 3H, OCH3), 2.82-2.87 (m, 2H, CH2N), 2.72 (t, J=6.9 Hz, 2H, NCH2), 2.50 (t, J=7.1 Hz, 2H, NCH2), 1.40-1.60 (m, 4H, NH2, CH2); MS (APCI) m/z 145 (MH+, 100%).
Name
phthalimide
Quantity
5.2 g
Type
reactant
Reaction Step One
[Compound]
Name
N2H4.H2O
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
66%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]1[CH2:6][N:5]([CH2:7][CH2:8][CH2:9][N:10]2C(=O)C3C(=CC=CC=3)C2=O)[CH2:4]1>CCO>[CH3:1][O:2][CH:3]1[CH2:6][N:5]([CH2:7][CH2:8][CH2:9][NH2:10])[CH2:4]1

Inputs

Step One
Name
phthalimide
Quantity
5.2 g
Type
reactant
Smiles
COC1CN(C1)CCCN1C(C2=CC=CC=C2C1=O)=O
Name
N2H4.H2O
Quantity
1.9 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the solid filtered off
WASH
Type
WASH
Details
washed with cold EtOH (20 mL) and EtOAc (100 mL)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated to half volume
FILTRATION
Type
FILTRATION
Details
the suspension filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in Et2O
FILTRATION
Type
FILTRATION
Details
the solid filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC1CN(C1)CCCN
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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